8-Chlorotheophylline(1-)
Description
Contextualization within Xanthine (B1682287) and Purine (B94841) Chemistry
8-Chlorotheophylline (B119741) is a derivative of xanthine, a purine base. orientjchem.org Purines are a class of nitrogen-containing heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Xanthine itself is a key player in purine metabolism. orientjchem.org 8-Chlorotheophylline is specifically 1,3-dimethylxanthine with a chlorine atom substituting the hydrogen at the 8th position. nih.gov This substitution is crucial to its chemical properties.
The core structure of 8-chlorotheophylline is a purine ring system, which it shares with naturally occurring xanthines like caffeine (B1668208) and theophylline (B1681296). academie-sciences.fr The presence of methyl groups at the N1 and N3 positions and a chlorine atom at the C8 position distinguishes it and influences its electronic properties and reactivity. solubilityofthings.com
| Compound | Parent Structure | Key Substituents |
| 8-Chlorotheophylline | Xanthine | -CH3 at N1, -CH3 at N3, -Cl at C8 |
| Theophylline | Xanthine | -CH3 at N1, -CH3 at N3 |
| Caffeine | Xanthine | -CH3 at N1, -CH3 at N3, -CH3 at N7 |
| Xanthine | Purine | Two carbonyl groups on the pyrimidine ring |
Historical Overview of its Chemical Synthesis and Recognition
Historically, the synthesis of 8-chlorotheophylline involved the chlorination of caffeine, followed by hydrolysis of the resulting 7,8-dichlorocaffeine. google.com Another early method involved heating 1,3-dimethyl uric acid with phosphorus oxychloride and phosphorus pentachloride. google.com These methods, however, were not direct and often required harsh conditions.
More contemporary and improved synthetic routes have been developed. One notable method utilizes theophylline as the starting material. google.comgoogle.com In this process, theophylline is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS), in an aqueous medium. google.comgoogle.com This approach is considered more environmentally friendly as it avoids the use of organic solvents and highly toxic reagents like chlorine gas. google.com The reaction involves the direct chlorination of the hydrogen at the 8th position of the theophylline ring. google.com The yield and purity of the final product under these improved conditions are reported to be high. google.com
Another patented method describes the gradual introduction of chlorine into a mixture of theophylline and a substantially anhydrous and inert reaction medium, such as glacial acetic acid and acetic anhydride, or 1,2,2-tetrachloroethane, at a controlled temperature. google.com The process involves maintaining an approximately equimolecular ratio of chlorine to theophylline. google.com
Significance of the Anionic Form in Chemical Reactivity and Interactions
The anionic form, 8-chlorotheophylline(1-), results from the deprotonation of the N7-H group of the purine ring. academie-sciences.frnih.gov This deprotonation is a critical aspect of its chemistry, particularly in the formation of salts and its interaction with other molecules.
The addition of a chlorine atom to the theophylline structure increases the acidity of the amine group at the N7 position. wikipedia.orgmedium.com This enhanced acidity facilitates the formation of a stable salt with basic compounds. wikipedia.orgmedium.com For instance, 8-chlorotheophylline is used in combination with diphenhydramine (B27) to form the salt dimenhydrinate (B1670652). nih.govwikipedia.org The increased acidity of 8-chlorotheophylline allows for a more favorable acid-base reaction with diphenhydramine, resulting in a stable salt. medium.com
The 8-chlorotheophylline anion (Ctp⁻) is an excellent ligand for metal ions. academie-sciences.fr It can coordinate with various metal ions, such as Cr(III), Mn(II), Co(II), and Ni(II), typically through the deprotonated N7 atom. academie-sciences.fr These interactions are of significant interest in bioinorganic chemistry. academie-sciences.fr The formation of these metal complexes is often carried out in basic media to ensure the deprotonation of the N7-H group. academie-sciences.fr The resulting complexes have distinct structural and physicochemical properties compared to the free anion. academie-sciences.fr
The reactivity of the anion is also evident in its thermal decomposition. Studies have shown that the pyrolysis of the 8-chlorotheophylline anion occurs in distinct steps at elevated temperatures. academie-sciences.fr
| Chemical Species | Formula | Key Feature |
| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | Neutral molecule with an acidic proton at N7. nih.gov |
| 8-Chlorotheophylline(1-) | C₇H₆ClN₄O₂⁻ | Anion formed by deprotonation at the N7 position. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN4O2- |
|---|---|
Molecular Weight |
213.6 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h13H,1-2H3/p-1 |
InChI Key |
XKHWSLTUHUEVES-UHFFFAOYSA-M |
SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-] |
Canonical SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chlorotheophylline and Its Precursors
Utilization of N-Chlorosuccinimide (NCS) as a Chlorinating Agent
A key development in the synthesis of 8-chlorotheophylline (B119741) is the use of N-Chlorosuccinimide (NCS) as a chlorinating agent. google.comtandfonline.comgoogle.com NCS is a milder and more selective reagent compared to chlorine gas, making the reaction easier to control and reducing the formation of unwanted byproducts. google.comgoogle.com This method allows for the direct and regioselective chlorination of theophylline (B1681296) at the 8-position. tandfonline.com
Optimization of Reaction Conditions for Yield and Purity
Significant efforts have been made to optimize the reaction conditions for the NCS-based synthesis to maximize the yield and purity of 8-chlorotheophylline. A patented method describes dissolving theophylline in water at a temperature between 50-80°C and then adding NCS. google.comgoogle.com The molar ratio of theophylline to NCS is typically in the range of 1:1 to 1:1.3. google.comgoogle.com The reaction progress can be monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. google.comgoogle.com This optimized process has been reported to achieve yields of 88-90% with an HPLC purity of over 99%. google.comgoogle.com
The purification of the crude product is also a critical step. A common procedure involves dissolving the crude 8-chlorotheophylline in a dilute sodium hydroxide (B78521) solution, followed by precipitation of the pure product by adjusting the pH to 3-3.5 with hydrochloric acid. google.comgoogle.com
| Parameter | Optimized Condition | Reference |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | google.comgoogle.com |
| Solvent | Water | google.comgoogle.com |
| Temperature | 50 - 80 °C | google.comgoogle.com |
| Molar Ratio (Theophylline:NCS) | 1 : 1 to 1 : 1.3 | google.comgoogle.com |
| pH for Precipitation | 3 - 3.5 | google.comgoogle.com |
| Reported Yield | 88 - 90% | google.comgoogle.com |
| Reported Purity (HPLC) | > 99% | google.comgoogle.com |
Aqueous Phase Synthesis Protocols
A major advancement in the environmentally conscious synthesis of 8-chlorotheophylline is the development of aqueous phase protocols. google.comgoogle.com These methods replace hazardous organic solvents with water, significantly reducing the environmental impact of the synthesis. google.comgoogle.com The use of water as a solvent is made possible by the selection of appropriate reagents, such as NCS, which can effectively chlorinate theophylline in an aqueous medium. google.comgoogle.com This approach not only enhances the green credentials of the synthesis but can also simplify the work-up procedure, as the product often precipitates directly from the reaction mixture upon cooling. google.com
Precursor Chemistry and Starting Material Considerations
A highly direct method for synthesizing 8-chlorotheophylline involves the selective chlorination of theophylline (1,3-dimethylxanthine) at the 8-position of its purine (B94841) ring structure. nih.govgoogle.com This transformation is commonly accomplished using specific chlorinating agents. One prevalent method employs N-chlorosuccinimide (NCS) as the chlorinating reagent, often in an aqueous medium, which is considered a more environmentally conscious approach than using organic solvents. google.comgoogle.com Patented procedures describe dissolving theophylline in water and introducing NCS while maintaining the temperature between 50 and 80°C until the starting material is fully consumed. google.com An alternative approach for this direct chlorination utilizes chlorine gas, which can be bubbled through a solution of theophylline in a solvent such as glacial acetic acid or water. google.com
Caffeine (B1668208) (1,3,7-trimethylxanthine) also serves as a common starting material for the production of 8-chlorotheophylline. google.compatsnap.com This synthetic route involves a two-step process. Initially, caffeine undergoes chlorination to form a key intermediate, 7,8-dichlorocaffeine. patsnap.comgoogle.com This step is often performed using chlorine gas in a nitrobenzene (B124822) solvent, with iodine acting as a catalyst. patsnap.com The subsequent step involves the selective hydrolysis of the 7,8-dichlorocaffeine intermediate, which removes the chlorine atom from the 7-position to yield the final 8-chlorotheophylline product. patsnap.comgoogle.com While traditional hydrolysis methods required prolonged heating at high temperatures, more recent process improvements have focused on increasing the efficiency and yield of this step. patsnap.comgoogle.com
A less common, historical synthesis route begins with a uric acid derivative. google.comdrugbank.com Specifically, 1,3-dimethyl uric acid can be converted to 8-chlorotheophylline by heating it with a mixture of phosphorus oxychloride and phosphorus pentachloride in a sealed tube under high-temperature conditions. google.com
The fundamental xanthine (B1682287) core of theophylline, a direct precursor to 8-chlorotheophylline, can be assembled from basic acyclic precursors via the Traube purine synthesis. lookchem.com This foundational approach typically begins with the condensation of N,N'-dimethylurea and cyanoacetic acid to form a substituted pyrimidine (B1678525), 6-amino-1,3-dimethyluracil. lookchem.comresearchgate.net This intermediate then undergoes further transformations, including nitrosation and subsequent reduction, to yield 5,6-diamino-1,3-dimethyluracil. lookchem.com The synthesis of the fused imidazole (B134444) ring is completed by reacting this diamine compound with a source of a single carbon atom, such as formic acid or formamide, to yield the theophylline structure. lookchem.com
The following tables provide a summary of the key precursors and intermediates involved in the synthesis of 8-chlorotheophylline.
Table 1: Key Precursors for 8-Chlorotheophylline Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Theophylline | C₇H₈N₄O₂ | Direct precursor that is chlorinated at the C8 position. google.comgoogle.com |
| Caffeine | C₈H₁₀N₄O₂ | Converted to 8-chlorotheophylline via a 7,8-dichlorocaffeine intermediate. patsnap.comgoogle.com |
| 1,3-Dimethyl Uric Acid | C₇H₈N₄O₃ | A precursor for chlorination using phosphorus oxychloride and phosphorus pentachloride. google.com |
| N,N'-Dimethylurea | C₃H₈N₂O | A fundamental building block for constructing the pyrimidine portion of the xanthine core. lookchem.comresearchgate.net |
Table 2: Important Intermediates and Reagents in 8-Chlorotheophylline Synthesis
| Compound Name | Chemical Formula | Role/Type | Synthetic Route |
|---|---|---|---|
| 7,8-Dichlorocaffeine | C₈H₈Cl₂N₄O₂ | Intermediate | Formed from the chlorination of caffeine. patsnap.comgoogle.com |
| 5,6-Diamino-1,3-dimethyluracil | C₆H₁₀N₄O₂ | Intermediate | A key intermediate in the Traube synthesis for the theophylline core. lookchem.com |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Chlorinating Agent | Used for the direct chlorination of theophylline. google.comgoogle.com |
| Chlorine (Cl₂) | Cl₂ | Chlorinating Agent | Used in the chlorination of both theophylline and caffeine. patsnap.comgoogle.com |
| Phosphorus Oxychloride | POCl₃ | Chlorinating Agent | Used in the synthesis from 1,3-dimethyl uric acid. google.com |
Chemical Reactivity and Derivatization Pathways of 8 Chlorotheophylline 1
Nucleophilic Substitution Reactions on the Purine (B94841) Core
The chlorine atom at the C-8 position of the theophylline (B1681296) ring is susceptible to nucleophilic substitution, providing a key route for the synthesis of 8-substituted theophylline derivatives. tandfonline.comekb.egsioc-journal.cn This reactivity allows for the introduction of a wide array of functional groups. For instance, aminolysis of 8-chlorotheophylline (B119741) with primary amines, such as those from the adamantane (B196018) family, leads to the formation of 8-[(adamant-1-yl)alkylamino]theophylline derivatives. researchgate.net
The reaction of 8-chlorotheophylline with various nucleophiles, including amines and thiols, has been extensively studied. derpharmachemica.comsioc-journal.cn For example, it reacts with 4-amino acetophenone (B1666503) to yield 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. orientjchem.orgqu.edu.iq This reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) and may be facilitated by a base such as triethylamine (B128534) or potassium carbonate to scavenge the liberated hydrochloric acid. orientjchem.org The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield of the desired 8-substituted product.
A general scheme for the nucleophilic substitution of 8-chlorotheophylline is presented below:
Scheme 1: General Nucleophilic Substitution at the C-8 Position of 8-Chlorotheophylline
Where Nu-H represents a generic nucleophile.
Synthesis of Chalcone (B49325) Derivatives
Chalcones, which are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, can be synthesized from 8-chlorotheophylline derivatives. orientjchem.orgqu.edu.iq The synthesis first involves the nucleophilic substitution of the chlorine atom in 8-chlorotheophylline with an amine-containing acetophenone, such as 4-amino acetophenone. orientjchem.orgqu.edu.iqresearchgate.net The resulting intermediate, 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, possesses a reactive acetyl group. orientjchem.orgqu.edu.iq
This intermediate then undergoes a Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521), to yield the corresponding chalcone derivatives. orientjchem.orgqu.edu.iq The reaction involves an aldol (B89426) condensation followed by dehydration.
The general reaction for the synthesis of chalcone derivatives from 8-chlorotheophylline is depicted below:
Scheme 2: Synthesis of Chalcone Derivatives from 8-Chlorotheophylline
Where Ar-CHO represents a substituted aromatic aldehyde.
| Intermediate | Reagents | Product | Reference |
| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Substituted benzaldehyde, NaOH | Chalcone derivative | orientjchem.org, qu.edu.iq |
| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 4-nitro benzaldehyde, NaOH | N1,N8-bis(4-acetylcyclohex-2-en-1-yl)octanediamide derivative | scispace.com |
Generation of Pyrimidine (B1678525) and Pyrazoline Compounds
The chalcone derivatives synthesized from 8-chlorotheophylline serve as versatile precursors for the construction of various heterocyclic systems, including pyrimidines and pyrazolines. orientjchem.orgqu.edu.iq
Pyrimidine derivatives can be obtained through the cyclization of the chalcone intermediate with a suitable reagent such as thiourea (B124793) in the presence of an ethanolic solution of sodium hydroxide. orientjchem.orgqu.edu.iq This reaction leads to the formation of a six-membered heterocyclic ring fused to the existing structure.
Pyrazoline derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are synthesized by the reaction of the chalcone derivatives with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like absolute ethanol (B145695). orientjchem.orgqu.edu.iqjrespharm.com The reaction proceeds via a cyclocondensation mechanism. The conventional synthesis of pyrazolines may have limitations in terms of product yield, often being less than 70%. nih.gov
The general synthetic routes to pyrimidine and pyrazoline derivatives from the chalcone precursors are shown below:
Scheme 3: Synthesis of Pyrimidine and Pyrazoline Derivatives
Illustrating the cyclization of chalcone derivatives to form pyrimidine and pyrazoline rings.
| Starting Material | Reagents | Product | Reference |
| Chalcone derivative | Thiourea, Ethanolic NaOH | Pyrimidine derivative | orientjchem.org, qu.edu.iq |
| Chalcone derivative | Hydrazine hydrate, Absolute ethanol | Pyrazoline derivative | orientjchem.org, qu.edu.iq |
Formation of Hydrazine and Formazan (B1609692) Derivatives
8-Chlorotheophylline can be derivatized to form hydrazine and subsequently formazan compounds. The synthesis of formazan derivatives from 8-chlorotheophylline has been reported. ekb.eggoogle.com This multi-step synthesis typically begins with the formation of a Schiff base. For instance, a derivative of 8-chlorotheophylline can be reacted with a hydrazine to form a hydrazone, which is a type of Schiff base. This intermediate is then coupled with a diazonium salt, derived from a substituted aromatic amine, to yield the formazan derivative. ekb.egnih.gov
The synthesis of formazans often involves the initial reaction of a substituted aldehyde with phenylhydrazine (B124118) to form a Schiff base. ekb.eg In the context of 8-chlorotheophylline, a derivative containing an aldehyde or a group that can be converted to an aldehyde would be required. Alternatively, a hydrazine derivative of 8-chlorotheophylline could be prepared and reacted with an aldehyde.
Scheme 4: General Synthesis of Formazan Derivatives
A generalized pathway to formazan derivatives.
| Intermediate | Reagents | Product | Reference |
| Schiff's Base | Substituted aromatic amines | Formazan derivatives | impactfactor.org |
| Benzaldehyde phenylhydrazone | Substituted aromatic and hetero aromatic amines | Formazan derivatives | nih.gov |
Schiff Base Condensation Reactions
Schiff base condensation reactions are integral to the derivatization of 8-chlorotheophylline, particularly in the synthesis of more complex heterocyclic systems like formazans. ekb.egimpactfactor.org A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.
The formation of a Schiff base from an 8-chlorotheophylline derivative typically involves the reaction of a primary amine derivative of 8-chlorotheophylline with an aldehyde or ketone. Conversely, an aldehyde or ketone derivative of 8-chlorotheophylline could react with a primary amine. For example, the synthesis of formazan derivatives from 8-chlorotheophylline involves the formation of a Schiff base as a key intermediate step. ekb.eg
The general reaction for the formation of a Schiff base is as follows:
Scheme 5: General Schiff Base Condensation
Where R represents the 8-theophyllyl moiety and R' and R'' are organic substituents.
Complexation and Ionic Interaction Chemistry
8-Chlorotheophylline is an acidic compound due to the proton on the imidazole (B134444) ring of the purine system. This acidity allows it to form stable ionic salts with organic bases (cations). wikipedia.orgebi.ac.uk A prominent example of this is the formation of dimenhydrinate (B1670652), which is the salt of 8-chlorotheophylline and the antihistamine diphenhydramine (B27). wikipedia.orgebi.ac.uk The formation of the salt is driven by an acid-base reaction where the acidic proton of 8-chlorotheophylline is transferred to the basic nitrogen atom of diphenhydramine.
The 8-chloro modification on the theophylline structure increases the acidity of the xanthine (B1682287) amine group, which facilitates the formation of a co-salt with diphenhydramine. wikipedia.org This principle can be extended to form salts with other organic cations, provided they have a suitable basic center. The formation of such salts can modify the physicochemical properties of the parent compounds.
The formation of dimenhydrinate is illustrated below:
Scheme 6: Formation of Dimenhydrinate
The acid-base reaction between 8-chlorotheophylline and diphenhydramine to form the ionic salt dimenhydrinate.
| Compound | Reactant | Product | Reference |
| 8-Chlorotheophylline | Diphenhydramine | Dimenhydrinate | wikipedia.org, ebi.ac.uk |
| 8-Chlorotheophylline | Promethazine | Promethazine theoclate | wikipedia.org |
Stoichiometric and Non-Stoichiometric Complex Formations
The anionic form of 8-chlorotheophylline, 8-chlorotheophylline(1-), demonstrates a significant capacity for forming coordination complexes, particularly with various metal ions. Research in this area has predominantly focused on the synthesis and characterization of stoichiometric complexes, where the ligand-to-metal ratio is a fixed integer value. These interactions are of substantial interest in the field of bioinorganic chemistry. academie-sciences.fr The formation of these complexes often involves the deprotonation of the N7 atom of the purine ring, allowing the resulting anion to act as a ligand. academie-sciences.fracademie-sciences.fr
Stoichiometric Metal Complexes
Investigations into the complexation of 8-chlorotheophylline(1-) have revealed its ability to coordinate with a range of transition metal ions. These reactions are typically carried out in basic media to facilitate the deprotonation of the theophylline ring system. academie-sciences.fr
A notable study explored the metal complexation reactions of 8-chlorotheophylline (Ctp) with several divalent and trivalent metal ions, including Chromium(III), Manganese(II), Cobalt(II), Nickel(II), and Copper(II). academie-sciences.fracademie-sciences.fr These complexes were synthesized in a 1:2 molar ratio of metal to ligand. academie-sciences.fracademie-sciences.fr Spectroscopic analysis confirmed that the metal ions bind directly to the deprotonated N7 atom of the 8-chlorotheophylline anion. academie-sciences.fr
The crystal structure of a specific copper(II) complex has been elucidated, providing detailed insight into the coordination geometry. In the mononuclear complex, [Cu(C₇H₆ClN₄O₂)₂(H₂O)₂]·2H₂O, the copper atom is situated at a center of symmetry. nih.goviucr.org It adopts a slightly distorted trans square-planar geometry, coordinated by two nitrogen atoms from two separate deprotonated 8-chlorotheophylline(1-) ligands and two oxygen atoms from two water molecules. nih.goviucr.org The charge balance is achieved by the anionic nature of the 8-chlorotheophylline ligand. nih.gov
Further research has demonstrated the synthesis of Iridium(III) hydrido complexes through the oxidative addition of the N7–H bond of 8-chlorotheophylline to an iridium precursor. acs.org This process also results in a stoichiometric complex where the theophyllinato ligand is coordinated to the metal center. acs.org
The formation of a salt with diphenhydramine, known as dimenhydrinate, is another example of a 1:1 stoichiometric product. wikipedia.orgresearchgate.net In this case, the acidic proton of 8-chlorotheophylline is transferred to the diphenhydramine molecule, resulting in an ionic pair composed of the 8-chlorotheophylline(1-) anion and a protonated diphenhydramine cation. researchgate.netacs.org
The following tables summarize key findings from research on the stoichiometric complexes of 8-chlorotheophylline(1-).
Table 1: Metal Complexes of 8-Chlorotheophylline (Ctp)
| Metal Ion | Molar Ratio (Metal:Ctp) | Coordination Site | Reference |
|---|---|---|---|
| Cr(III) | 1:2 | Deprotonated N7 Atom | academie-sciences.fr |
| Mn(II) | 1:2 | Deprotonated N7 Atom | academie-sciences.fr |
| Co(II) | 1:2 | Deprotonated N7 Atom | academie-sciences.fr |
| Ni(II) | 1:2 | Deprotonated N7 Atom | academie-sciences.fr |
| Cu(II) | 1:2 | Deprotonated N7 Atom | academie-sciences.frnih.goviucr.org |
Table 2: Crystallographic Data for Diaquabis(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purinato-κN7)copper(II) Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | [Cu(C₇H₆ClN₄O₂)₂(H₂O)₂]·2H₂O | nih.goviucr.org |
| Molecular Weight | 562.82 | iucr.org |
| Crystal System | Triclinic | iucr.org |
| Space Group | P-1 | iucr.org |
| Coordination Geometry | trans square-planar | nih.goviucr.org |
| Cu-N Bond Length (Å) | Varies | nih.gov |
Non-Stoichiometric Complex Formations
The available scientific literature primarily details the formation of stoichiometric complexes of 8-chlorotheophylline(1-). There is a lack of significant research or detailed findings concerning the formation of non-stoichiometric complexes involving this compound. The syntheses reported consistently yield products with definite, whole-number ratios of the constituent molecules.
Solid State Chemistry and Polymorphism of 8 Chlorotheophylline
Identification and Characterization of Polymorphic Forms
Three distinct anhydrous polymorphic forms of 8-chlorotheophylline (B119741) have been identified, designated as Form I, Form II, and Form III. mdpi.comresearchgate.net The as-received commercial material is typically Form I. mdpi.com Its identity as an anhydrous form was confirmed through Thermal Gravimetric Analysis (TGA), which showed no significant weight loss up to 150 °C. mdpi.com
The characterization and phase purity of these polymorphs have been established primarily through Powder X-ray Diffraction (PXRD). mdpi.com Researchers have successfully prepared phase-pure samples of Forms I and II. mdpi.com The experimental PXRD patterns for these forms, obtained from crystallizations at high temperatures from solvents like ethanol (B145695) and acetone, show a strong correlation with patterns simulated from their single-crystal structures. mdpi.com Form III, which features a dimeric structure, was also isolated and characterized. mdpi.com The distinct crystal habits of all three polymorphs have been visually documented. researchgate.net
Crystallographic Analysis of Distinct Solid-State Structures
Single-crystal X-ray diffraction has provided detailed insights into the three-dimensional packing of 8-chlorotheophylline's polymorphs. mdpi.com Forms I and II are structurally related, both featuring one-dimensional chains stabilized by hydrogen bonds. mdpi.comresearchgate.netresearchgate.net Although these chains assemble into two-dimensional sheets in both forms, the polymorphs differ in how these layers are stacked. preprints.org A notable distinction is that the asymmetric unit in Form II contains two molecules, which impacts its configurational entropy. preprints.org
In contrast, Form III is characterized by a dimeric arrangement where pairs of 8-chlorotheophylline molecules are linked by two N(7)-H(7)---O(6) hydrogen bonds, forming a distinct R₂²(10) ring motif. mdpi.comresearchgate.netresearchgate.net Interestingly, this dimeric polymorph has the smallest specific molecular volume of the three forms. mdpi.com
| Parameter | Form I | Form II | Form III |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 7.7797(6) | 7.832(3) | 10.027(2) |
| b (Å) | 11.0825(8) | 21.821(6) | 7.458(2) |
| c (Å) | 9.8256(7) | 9.761(3) | 11.608(2) |
| β (°) | 114.735(1) | 114.83(2) | 100.83(2) |
| Volume (ų) | 769.41(10) | 1512.6(8) | 851.6(3) |
| Z | 4 | 8 | 4 |
Influence of Intermolecular Hydrogen Bonding Networks on Polymorphic Stability
The intermolecular interactions in 8-chlorotheophylline polymorphs are fundamentally different from those in its parent compound, theophylline (B1681296). mdpi.com While theophylline's crystal structures are dominated by N-H---N hydrogen bonds, the polymorphs of 8-chlorotheophylline exclusively feature N-H---O interactions. mdpi.comresearchgate.netresearchgate.net This critical shift is attributed to the electronic perturbation caused by the chlorine atom at the 8-position. mdpi.com The halo substituent acts as an electron-withdrawing group, which slightly increases the donor strength of the N(7)-H group while significantly weakening the hydrogen bond acceptor capability of the N(9) nitrogen atom. mdpi.com
The exclusive N-H---O hydrogen bonding dictates the supramolecular assembly in all three polymorphs, resulting in two primary structural motifs. mdpi.com In Forms I and II, the molecules are organized into chains through N(7)-H(7)---O(2) hydrogen bonds. mdpi.comresearchgate.netresearchgate.net Conversely, Form III is built upon a dimeric R₂²(10) ring motif, which arises from pairs of N(7)-H---O(6) hydrogen bonds. mdpi.comresearchgate.netresearchgate.net This dimeric arrangement is also observed in the hydrated form of the parent theophylline molecule. preprints.org
Computational Predictions of Polymorphic Behavior and Energy Landscapes
Computational methods have been employed to rationalize the observed hydrogen bonding behavior in 8-chlorotheophylline. mdpi.com Density Functional Theory (DFT) calculations performed on isolated, gas-phase molecules support the experimental findings. mdpi.comresearchgate.netresearchgate.net These calculations indicate that the nitrogen atom at the N(9) position of the purine (B94841) ring is a weaker base in the 8-halo substituted compounds compared to theophylline. mdpi.comresearchgate.net This reduced basicity disfavors the N-H---N interactions that are prevalent in theophylline's polymorphs, explaining the exclusive preference for N-H---O bonds in 8-chlorotheophylline. mdpi.comresearchgate.netresearchgate.net
While these molecular-level calculations explain the hydrogen bonding preferences, a complete computational prediction of the polymorphic energy landscape by applying boundary conditions has not yet been reported. mdpi.com Such a study would be valuable for determining the energetic ranking of the chain and dimer-based polymorphs and assessing the risk of other, yet undiscovered, crystal forms. mdpi.comcetjournal.it
Co-crystallization Studies Involving the 8-Chlorotheophylline(1-) Anion
8-Chlorotheophylline is the conjugate acid of the 8-chlorotheophylline(1-) anion. researchgate.net This anionic form is a key component in the well-known pharmaceutical salt, Dimenhydrinate (B1670652). researchgate.netresearchgate.net For many years, the precise nature of Dimenhydrinate was ambiguous, but a single-crystal X-ray structure analysis confirmed that it is a salt, not a co-crystal. The crystal structure consists of the 8-chlorotheophylline anion and the cation of the antihistamine diphenhydramine (B27). The existence of the anionic form within the crystal lattice was further corroborated by density functional theory calculations.
Molecular Interactions and Supramolecular Assembly Involving 8 Chlorotheophylline 1
Analysis of Weak Non-Covalent Interactions in Crystal Structures
A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair or a π-system. wikipedia.orgprinceton.edu The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). princeton.edu
Table 1: Interaction Data for 8-Chlorotheophylline (B119741) Polymorphs
| Polymorph | Primary H-Bond Motif | Key Weak Interactions | Ref. |
|---|---|---|---|
| Form I | N(7)-H···O(2) Chains | Isostructural with 8-Br-Tph, subtle Cl···O contacts | preprints.orgmdpi.com |
| Form II | N(7)-H···O(2) Chains | Structurally related to Form I | preprints.orgmdpi.com |
| Form III | N(7)-H···O(6) Dimers (R²₂(10) ring) | Cl atoms interact with methyl groups | researchgate.netresearchgate.net |
π-π stacking is a non-covalent interaction between aromatic rings. wikipedia.org These interactions, arising from a combination of electrostatic and dispersion forces, are fundamental in the organization of many biological and synthetic supramolecular systems. wikipedia.orglibretexts.org They can occur in various geometries, including sandwich and parallel-displaced arrangements. libretexts.org
In structures containing the 8-chlorotheophylline moiety, the planar purine (B94841) ring system readily participates in π-π stacking. For instance, in one of its polymorphic forms, the structure is built from hydrogen-bonded dimers which are further linked into chains, and the rings of the molecule also stack in a π-π fashion. researchgate.net This stacking contributes significantly to the formation of an extended network structure. The interplay between hydrogen bonding and π-stacking is a common theme in the crystal engineering of purine derivatives, where hydrogen bonds form robust synthons that are then organized into layers or columns via π-π interactions. unito.it
Role of the Anionic Charge in Directing Supramolecular Architectures
The presence and delocalization of the anionic charge on the 8-chlorotheophyllinate ring system is a dominant factor in defining its supramolecular chemistry. The charge is formally created by the deprotonation of the N(7)-H group of the imidazole (B134444) ring. nih.govnih.gov This process is confirmed in salts such as dimenhydrinate (B1670652), where proton transfer from 8-chlorotheophylline to diphenhydramine (B27) is established. researchgate.netunito.it
The introduction of the electron-withdrawing chlorine atom at the C8 position electronically perturbs the xanthine (B1682287) ring. Density Functional Theory (DFT) calculations have shown that this substitution alters the electrostatic potential of the molecule. preprints.org Specifically, the basicity of the N(9) nitrogen is reduced, while the keto oxygen O(2) becomes a more favorable hydrogen bond acceptor. preprints.orgmdpi.com This electronic shift is the primary reason why polymorphs of 8-chlorotheophylline and its bromo-analogue are dominated by N(7)-H···O hydrogen bonds, in stark contrast to the parent theophylline (B1681296), where N(7)-H···N(9) hydrogen bonds are prevalent. researchgate.netmdpi.comresearchgate.net
Table 2: Calculated ESP Atomic Charges from DFT
| Atom | Theophylline (Tph) | 8-Chlorotheophylline (8-Cl-Tph) |
|---|---|---|
| O(2) | -0.532 | -0.545 |
| N(9) | -0.616 | -0.516 |
Data from preprints.org. The data shows a swap in the electrostatic potential, making O(2) a more likely H-bond acceptor than N(9) in the chloro-substituted compound.
Self-Assembly Mechanisms in Solution and Solid Phases
Self-assembly is the spontaneous organization of individual components into ordered structures. For 8-chlorotheophyllinate, this process is driven by the non-covalent interactions discussed previously.
In the solid phase, two primary self-assembly pathways have been identified through the characterization of different polymorphs:
Chain Formation: In Forms I and II of 8-chlorotheophylline, the molecules assemble into infinite chains via N(7)-H···O(2) hydrogen bonds. preprints.orgmdpi.com This creates robust one-dimensional structures that then pack together in three dimensions, stabilized by weaker van der Waals forces, C-H···O contacts, and the aforementioned weak halogen interactions.
Dimer Formation: An alternative motif is the formation of a discrete dimer, as seen in other polymorphs. researchgate.netresearchgate.net Here, two molecules associate through a pair of N(7)-H···O(6) hydrogen bonds, forming a stable R²₂(10) graph set motif. These dimeric units then act as the fundamental building blocks for the larger crystal structure.
In solution, the interactions leading to self-assembly are also present. Studies have shown that the 8-chlorotheophyllinate anion can form charge-transfer complexes with suitable cationic partners in aqueous solutions. acs.orgacs.org This indicates that attractive forces, including electrostatic and potential π-stacking interactions, are significant even in the solution phase. These pre-association or self-assembly tendencies in solution can be considered the initial step towards nucleation and subsequent crystal growth, where the most stable arrangement of hydrogen bonds and packing forces ultimately dictates which polymorphic form crystallizes. rsc.org
Computational Chemistry and Theoretical Studies of 8 Chlorotheophylline 1
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in exploring the electronic landscape of the 8-chlorotheophylline (B119741) anion. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic properties, offering a window into its stability and chemical reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For the 8-chlorotheophylline anion, the HOMO represents the region from which it is most likely to donate electrons, indicating its nucleophilic character. The LUMO, conversely, indicates the region most susceptible to accepting electrons, highlighting its electrophilic character. youtube.com
Calculations performed on the parent molecule, 8-chlorotheophylline, using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, have determined the HOMO and LUMO energies. jchps.com For the anion, the HOMO energy would be significantly higher than in the neutral precursor due to the negative charge, making it a much stronger electron donor (nucleophile). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and its electronic transitions, which are related to its UV-Vis absorption spectrum. jchps.com
Electrostatic Potential (ESP) Maps visually represent the charge distribution on the surface of the molecule. proteopedia.orgyoutube.com For the 8-chlorotheophylline anion, the ESP map would show a high concentration of negative potential (typically colored red) around the deprotonated nitrogen atom of the purine (B94841) ring, as well as the electronegative oxygen and chlorine atoms. nih.govresearchgate.net This map is crucial for predicting non-covalent interactions, such as hydrogen bonding and interactions with cations, as the negative regions are the primary sites for electrophilic attack and coordination. researchgate.netwuxiapptec.com
The 8-chlorotheophylline anion is formed by the deprotonation of its conjugate acid, 8-chlorotheophylline. nih.gov The basicity of the anion is therefore directly related to the acidity (pKa) of the parent molecule. DFT calculations have been employed to rationalize the hydrogen bonding patterns of 8-halotheophyllines. researchgate.netmdpi.com These studies indicate that the introduction of a halogen at the 8-position makes the nitrogen atom at the N(9) position a weaker base compared to the parent theophylline (B1681296). researchgate.netmdpi.com
This computational finding helps explain the intermolecular interactions observed in the crystalline forms of these compounds. researchgate.netmdpi.com The 8-chlorotheophylline anion itself is a base. Its strength as a base can be computationally estimated by calculating the proton affinity, which is the negative of the enthalpy change for the reaction of the anion with a proton in the gas phase. In solution, predicting the pKb (the dissociation constant of the conjugate acid of the base) requires more complex calculations involving solvation models. The ESP map reinforces this, showing the localization of negative charge on the nitrogen and oxygen atoms, which are the primary basic centers of the anion.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information on their motion and conformational flexibility. ucsf.edudiva-portal.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the dynamics of their interconversion.
For the 8-chlorotheophylline anion, MD simulations could be employed to explore its conformational landscape in different environments, such as in a vacuum, in aqueous solution, or within a crystal lattice. While specific MD studies focusing solely on the conformational analysis of the isolated anion are not prominent in the literature, the technique has been used to study related systems, such as the phase transformations of theophylline polymorphs. researchgate.net Such simulations would reveal the rotational freedom of the methyl groups and any puckering of the purine ring system, providing a dynamic picture that complements the static information obtained from geometry optimization calculations.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is particularly effective for optimizing the geometry and calculating the energies of molecules like the 8-chlorotheophylline anion.
DFT calculations have been crucial in studying 8-halotheophylline systems. researchgate.netmdpi.com For the 8-chlorotheophylline anion, DFT would be used to find the lowest energy structure (the optimized geometry) by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. These calculations have been used to confirm the existence of the anionic form of 8-chlorotheophylline within the crystal structure of the drug dimenhydrinate (B1670652), validating the occurrence of proton transfer from 8-chlorotheophylline to diphenhydramine (B27). researchgate.netacs.org
Energy calculations using DFT also allow for the rationalization of observed chemical phenomena. For instance, by comparing the energies of different polymorphs or the interaction energies in dimers, researchers can predict the most stable forms and understand the nature of intermolecular forces, such as the preference for N-H---O hydrogen bonds in 8-chlorotheophylline over the N-H---N bonds found in theophylline. mdpi.com
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. jchps.comreddit.com
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. jchps.com Calculations for the neutral 8-chlorotheophylline have been performed, and similar methods would apply to the anion. jchps.comorientjchem.org The predicted shifts for the anion would differ from the neutral molecule, especially for the nuclei close to the deprotonated site, providing a clear spectral signature of the anion's formation.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 8-Chlorotheophylline (Note: These are calculated values for the neutral parent compound, serving as an example of the data generated. Values for the anion would differ.)
| Atom | Calculated ¹³C Shift (ppm) orientjchem.org | Atom Group | Calculated ¹H Shift (ppm) orientjchem.org |
| C2 | 150.1 | N₁-CH₃ | 3.38 |
| C4 | 148.1 | N₃-CH₃ | 3.21 |
| C5 | 112.5 | N₉-H | 9.84 |
| C6 | 156.2 | ||
| C8 | 167.2 | ||
| N₁-CH₃ | 27.3 | ||
| N₃-CH₃ | 29.8 | ||
| Data is illustrative and based on derivatives of 8-chlorotheophylline. |
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. jchps.com These calculations produce a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. For the 8-chlorotheophylline anion, the most significant changes compared to the neutral species would be observed in the vibrational modes involving the N-H bond (which is absent in the anion) and the stretching frequencies of the purine ring, which are sensitive to the change in electron density upon deprotonation.
Predicted IR Vibrational Frequencies (cm⁻¹) for 8-Chlorotheophylline (Note: These are calculated values for neutral 8-chlorotheophylline derivatives.)
| Assignment | Wavenumber (cm⁻¹) orientjchem.org |
| N-H Stretch | 3460 |
| C-H Aliphatic Stretch | 2995, 2875 |
| C=O Stretch | 1665 |
| C=C Aromatic Stretch | 1589 |
| C-Cl Stretch | 1016 |
| Data is illustrative and based on derivatives of 8-chlorotheophylline. |
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). jchps.com This method calculates the energies of electronic excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The deprotonation of 8-chlorotheophylline to form the anion would lead to a shift in the absorption bands (typically a bathochromic or red shift) due to the increased electron density and the higher energy of the HOMO.
Advanced Analytical Characterization and Purity Profiling
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of 8-chlorotheophylline (B119741) and its related substances. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are utilized to achieve high-purity 8-chlorotheophylline with a well-defined impurity profile. nih.govresearchgate.net
HPLC is a primary technique for the purity assessment and quantitative analysis of 8-chlorotheophylline. Several reversed-phase (RP-HPLC) methods have been developed and validated for its analysis, often in combination with other active substances.
One validated isocratic RP-HPLC method allows for the simultaneous determination of 8-chlorotheophylline, caffeine (B1668208), and diphenhydramine (B27). nih.govscirp.org The optimization of this method involved studying various stationary phases and mobile phase compositions. nih.govresearchgate.net Optimal separation was achieved using a SymmetryShield RP8 column with a mobile phase of acetonitrile (B52724) and a triethylamine-adjusted phosphate (B84403) buffer (pH 2.8) in a 22:78 (v/v) ratio, with UV detection at 229 nm. nih.govresearchgate.netceu.es The validation of this method, performed on standards and pharmaceutical preparations, demonstrated suitable parameters for accuracy and precision. nih.govresearchgate.net Furthermore, stress testing proved the method's capability to separate degradation products, confirming its stability-indicating nature. nih.govceu.es
In another study focused on impurity characterization, an isocratic RP-HPLC system was used to separate impurities from a bulk sample of 8-chlorotheophylline. nih.govijpsonline.com This method employed a Phenomenex C18 column with a mobile phase of acetonitrile and sodium acetate (B1210297) buffer (5:95, v/v) at a flow rate of 1.5 ml/min. nih.govijpsonline.com The analysis successfully separated three impurities from the main compound. nih.gov HPLC has also been employed to confirm the number of impurities detected by other chromatographic techniques like HPTLC and GC. researchgate.netijpronline.com
8-Chlorotheophylline is also frequently used as an internal standard in HPLC methods for the quantification of other compounds, such as theophylline (B1681296) in plasma samples. ijpsonline.com
Table 1: Examples of HPLC Methods for 8-Chlorotheophylline Analysis
| Parameter | Method 1 (Assay) nih.govceu.es | Method 2 (Impurity Profiling) nih.govijpsonline.com | Method 3 (Impurity Confirmation) researchgate.net |
|---|---|---|---|
| Stationary Phase | SymmetryShield RP8 | Phenomenex C18 (250×4.6 mm, 5 µm) | C18 Hypersil ODS (250 mm X 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : (0.01 M H₃PO₄–triethylamine (B128534), pH 2.8) | Acetonitrile : Sodium acetate buffer | 0.1 M Ammonium acetate (pH 3.4) : Acetonitrile |
| Ratio (v/v) | 22 : 78 | 5 : 95 | 75 : 25 |
| Flow Rate | 1.0 ml/min | 1.5 ml/min | Not Specified |
| Detection | UV at 229 nm | UV at 280 nm | Not Specified |
| Application | Simultaneous determination of caffeine, 8-chlorotheophylline, and diphenhydramine. | Separation and characterization of impurities in bulk 8-chlorotheophylline. | Confirmation of impurities identified by GC-MS. |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification of volatile impurities in 8-chlorotheophylline. researchgate.net A study successfully used GC to separate two impurities from a sample of 8-chlorotheophylline. researchgate.netijpronline.com The subsequent GC-MS analysis led to the characterization of these impurities as the N-chloro methyl derivative of 8-chlorotheophylline and the hydrated N-chloro methyl derivative of 8-chlorotheophylline. researchgate.netresearchgate.net
The GC analysis was performed on a system equipped with a Flame Ionization Detector (FID), and the GC-MS analysis utilized an HP G1880A GCD system. researchgate.net The sample was dissolved in acetonitrile for injection. researchgate.net The identified impurities showed retention times of 13.12 min and 16.27 min. researchgate.net
Table 2: Impurities in 8-Chlorotheophylline Identified by GC-MS researchgate.netresearchgate.net
| Retention Time (min) | Fragment Ions (m/z) | Identification |
|---|---|---|
| 13.12 | 264 [M+], 214 [M-CH₃-Cl]⁺, 165 [M-CO-2Cl]⁺, 157 [M-CO-CH₂Cl-2CH₃]⁺ | N-chloro methyl derivative of 8-Chlorotheophylline |
| 16.27 | 281 [M-H]⁺, 265 [M+H-H₂O]⁺, 214 [M-CH₃-Cl-H₂O]⁺, 207 [M-H-2CO-H₂O]⁺, 191 [M-2CO-Cl]⁺ | Hydrated N-chloro methyl derivative of 8-Chlorotheophylline |
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for both monitoring the progress of chemical reactions and for initial impurity screening in 8-chlorotheophylline synthesis. nih.govgoogle.com
In the preparation of 8-chlorotheophylline, TLC is used to monitor the reaction until the starting material, theophylline, is no longer visible on the TLC plate, indicating the completion of the reaction. google.comgoogle.com This is typically done using precoated silica (B1680970) gel 60GF254 plates. nih.govresearchgate.net
For impurity screening, various mobile phases are tested to achieve optimal separation. nih.govresearchgate.net One effective mobile phase for separating impurities in 8-chlorotheophylline is a mixture of ethyl acetate, toluene, and glacial acetic acid (10:0.3:0.5 v/v/v). nih.gov In one analysis, this system separated four components with Rf values of 0.029, 0.132, 0.198, and 0.852, with the main spot of 8-chlorotheophylline having an Rf of 0.852. nih.gov Another study utilized a mobile phase of ethyl acetate and hexane (B92381) (60:40) with a few drops of glacial acetic acid, which resolved three components with Rf values of 0.04, 0.27 (8-chlorotheophylline), and 0.43. researchgate.net
Once separation is achieved on analytical TLC plates, preparative TLC can be employed to isolate the impurities for further structural analysis. nih.govresearchgate.net The separated bands are scraped from the plate and the compounds are extracted using a suitable solvent like ethyl acetate. nih.gov
Table 3: TLC Systems for 8-Chlorotheophylline Analysis
| Parameter | System 1 nih.gov | System 2 researchgate.net |
|---|---|---|
| Stationary Phase | Precoated Silica gel 60GF254 | Pre-coated silica gel GF254 |
| Mobile Phase | Ethyl acetate : Toluene : Glacial acetic acid | Ethyl acetate : Hexane (+ Glacial acetic acid) |
| Ratio | 10 : 0.3 : 0.5 (v/v/v) | 60 : 40 (v/v) |
| Rf of 8-Chlorotheophylline | 0.852 | 0.27 |
| Rf of Impurities | 0.029, 0.132, 0.198 | 0.04, 0.43 |
| Application | Impurity screening and isolation | Impurity screening |
Mass Spectrometry for Structural Elucidation and Impurity Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 8-chlorotheophylline and for the definitive identification of its process-related impurities and degradation products. mdpi.com It is typically coupled with a chromatographic separation technique like LC or GC.
The coupling of liquid chromatography or gas chromatography with mass spectrometry provides a powerful platform for analyzing complex mixtures containing 8-chlorotheophylline. nih.govresearchgate.net
LC-MS has been instrumental in characterizing impurities that were first separated by HPLC. nih.govijpsonline.com In one study, three impurities were identified using an LC-MS system with a triple quadrupole mass spectrometer running in positive electrospray ionization (ESI) mode. nih.govijpsonline.com Based on the mass spectral data, the impurities were identified as theophylline (mol. wt. 180), caffeine (mol. wt. 194), and an isomer of 8-chlorotheophylline (mol. wt. 214.5). nih.govijpsonline.com It has been noted, however, that in the analysis of dimenhydrinate (B1670652) (a salt of diphenhydramine and 8-chlorotheophylline), ESI-MS in the positive ion mode readily detects diphenhydramine but not 8-chlorotheophylline. acs.org
GC-MS analysis has been used to identify different impurities, specifically the N-chloro methyl derivative and its hydrated form, demonstrating the complementary nature of GC-MS and LC-MS in comprehensive purity profiling. researchgate.netijpronline.com
Table 4: Impurities Identified by Hyphenated Techniques
| Technique | Impurity Identified | Molecular Weight | [M+H]⁺ or [M]⁺ (m/z) |
|---|---|---|---|
| LC-MS nih.govijpsonline.com | Theophylline | 180 | 180.9 |
| LC-MS nih.govijpsonline.com | Caffeine | 194 | 195.7 ([M+2H]⁺) |
| LC-MS nih.govijpsonline.com | Isomer of 8-chlorotheophylline | 214.5 | 214.9 |
| GC-MS researchgate.netresearchgate.net | N-chloro methyl derivative of 8-Chlorotheophylline | 264 | 264 |
| GC-MS researchgate.netresearchgate.net | Hydrated N-chloro methyl derivative of 8-Chlorotheophylline | 282 | 281 ([M-H]⁺) |
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of 8-chlorotheophylline and its related impurities, providing crucial information for structural confirmation. mdpi.com
For the impurities identified by LC-MS, the fragmentation pathway is characterized by the loss of methyl and/or carbonyl groups. nih.govijpsonline.com For instance, the mass spectrum of the theophylline impurity shows a prominent [M+H]⁺ ion at m/z 180.9. nih.govijpsonline.com Similarly, the caffeine impurity is identified by its [M+2H]⁺ peak at m/z 195.7, and the isomer of 8-chlorotheophylline shows a molecular ion [M]⁺ peak at m/z 214.9. nih.govijpsonline.com
The GC-MS fragmentation data for the N-chloro methyl derivative of 8-chlorotheophylline shows a molecular ion peak at m/z 264, with key fragments corresponding to the loss of a methyl and a chlorine atom ([M-CH₃-Cl]⁺ at m/z 214) and further losses of carbonyl groups. researchgate.netresearchgate.net The hydrated derivative shows characteristic fragments resulting from the initial loss of a water molecule. researchgate.netresearchgate.net
Analysis of 8-chlorotheophylline itself by LC-MS/MS with a Q-TOF instrument using ESI+ ionization shows a precursor ion [M+H]⁺ at m/z 215.033. spectrabase.com Collision-induced dissociation (CID) of this precursor ion generates a product ion spectrum that can be used to confirm the compound's structure. spectrabase.com Understanding these fragmentation patterns is vital for distinguishing between isomers and definitively identifying unknown impurities. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H-NMR and ¹³C-NMR spectra of 8-Chlorotheophylline (CTP) provide definitive confirmation of its structure through the chemical shifts of its protons and carbon atoms. jchps.com
In the ¹H-NMR spectrum, the protons of the two methyl groups attached to nitrogen atoms are deshielded and typically resonate in the range of 2.4 to 4.1 ppm. jchps.com The electronegative nitrogen atoms withdraw electron density from the vicinity of the methyl protons, causing this downfield shift. jchps.comlibretexts.org
The ¹³C-NMR spectrum shows distinct signals for each carbon atom in the molecule. The methyl group carbons (designated C10 and C12) appear in the upfield region at approximately 27 and 29 ppm. jchps.com The carbons within the purine (B94841) ring system have characteristic chemical shifts. The C2 and C6 carbons, being bonded to electronegative oxygen and nitrogen atoms, are significantly deshielded and appear in the downfield region around 150 ppm and 153 ppm, respectively. jchps.com The C4 atom, situated between two nitrogen atoms (N3 and N7), also exhibits a high chemical shift. jchps.com The remaining ring carbons, C5 and C8, are found at approximately 107 ppm and 136 ppm. jchps.com
A summary of the experimental and theoretical chemical shifts for 8-Chlorotheophylline is presented below. jchps.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-CH₃ | ~2.4 - 4.1 | ~29 (C10) |
| N3-CH₃ | ~2.4 - 4.1 | ~27 (C12) |
| C2 | - | ~150 |
| C4 | - | High ppm value |
| C5 | - | ~107 |
| C6 | - | ~153 |
| C8 | - | ~136 |
Two-dimensional (2D) NMR techniques are employed to further confirm the structural assignments of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, though its application in 8-Chlorotheophylline is primarily for confirming the absence of coupled protons, as the methyl groups are isolated.
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment is highly sensitive and maps direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu For 8-Chlorotheophylline, this technique would show clear cross-peaks connecting the methyl proton signals to their corresponding methyl carbon signals, confirming their direct linkage. columbia.edu
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 8-Chlorotheophylline displays several key absorption bands that confirm its structure. academie-sciences.fr
A strong band observed at 3127 cm⁻¹ is assigned to the N-H stretching vibration of the imidazole (B134444) ring portion of the purine structure. academie-sciences.fr The two carbonyl (C=O) groups of the xanthine (B1682287) core give rise to strong absorption bands corresponding to asymmetric and symmetric stretching vibrations at 1714 cm⁻¹ and 1637 cm⁻¹, respectively. academie-sciences.fr Additionally, a band at 1550 cm⁻¹ is attributed to various ring vibrations, including C=N, C-N, and C=C stretching modes. academie-sciences.fr
| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3127 | ν(N-H) stretching | Amine (secondary) |
| 1714 | νas(C=O) stretching | Carbonyl |
| 1637 | νs(C=O) stretching | Carbonyl |
| 1550 | Ring vibrations (C=N, C-N, C=C) | Purine Ring System |
Electrochemical Analysis and Voltammetry for Redox Behavior
Electrochemical methods are used to investigate the redox properties of 8-Chlorotheophylline, providing insights into its electron transfer processes and enabling the development of quantitative analytical methods.
Cyclic voltammetry (CV) has been used to study the electrochemical behavior of 8-Chlorotheophylline. scielo.brscielo.br Studies performed with a boron-doped diamond electrode show that the compound undergoes an irreversible oxidation process at a potential of approximately +1.10 V. scielo.brscielo.br This electrochemical oxidation involves the transfer of an equal number of electrons and protons (4e⁻ and 4H⁺). scielo.brscielo.br
Further investigation through scan rate studies in cyclic voltammetry has demonstrated that the electrode process is controlled by diffusion. scielo.brscielo.br The choice of supporting electrolyte and pH is critical for the analysis; the best conditions for observing distinct oxidation peaks, sensitivity, and stability were achieved using a 0.05 mol L⁻¹ acetic acid/acetate buffer at a pH of 4.7. scielo.brscielo.br Other studies have also employed a hanging mercury drop electrode (HMDE) for voltammetric investigations. researchgate.netresearchgate.net
Based on its defined electrochemical behavior, amperometric methods have been developed for the quantitative determination of 8-Chlorotheophylline. scielo.brnih.gov A notable example is the use of batch-injection analysis with multiple pulse amperometric detection (BIA-MPA). scielo.brscielo.br
In this method, a sequence of potential pulses is applied to the working electrode. scielo.br 8-Chlorotheophylline can be selectively and sensitively detected at a potential of +1.10 V or +1.25 V. scielo.brnih.gov This technique allows for its determination even in the presence of other electroactive compounds like caffeine and diphenhydramine by applying different potentials at which each compound is selectively oxidized. scielo.brscielo.br The BIA-MPA method is characterized by its simplicity, speed (up to 120 injections per hour), and good precision. scielo.br For 8-Chlorotheophylline, a low limit of detection of 0.31 µmol L⁻¹ has been reported using this approach. scielo.br
Impurity Profiling and Characterization Studies
The control and characterization of impurities in active pharmaceutical ingredients are critical for ensuring their quality, safety, and efficacy. For 8-Chlorotheophylline, an intermediate used in the synthesis of various pharmaceutical salts, a thorough understanding of its impurity profile is essential. nih.govijpsonline.com Research has been conducted to isolate and identify potential impurities using modern analytical techniques.
Detailed studies have successfully employed a range of chromatographic and spectroscopic methods to separate and characterize impurities present in 8-Chlorotheophylline samples. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). nih.govresearchgate.netijpronline.com
One study utilized a simple isocratic reversed-phase HPLC method for the separation of impurities. ijpsonline.comnih.gov Subsequent characterization using LC-MS led to the identification of three specific organic impurities. ijpsonline.comnih.gov Another investigation employed GC and GC-MS to identify two other impurities. researchgate.netijpronline.com These studies provide valuable insights into the potential process-related and degradation impurities of 8-Chlorotheophylline.
The identified impurities include related xanthine derivatives and derivatives of 8-Chlorotheophylline itself. Theophylline, a primary related compound, is a potential starting material or byproduct. ijpsonline.comnih.gov Other identified impurities are the result of methylation and chloromethylation reactions, or isomerization. ijpsonline.comnih.govresearchgate.netijpronline.com
Below are data tables summarizing the findings from these characterization studies.
Table 1: Identified Impurities in 8-Chlorotheophylline
| Impurity Name | Method of Identification | Reference |
| Theophylline (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione) | LC-MS | ijpsonline.comnih.gov |
| 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | LC-MS | ijpsonline.comnih.gov |
| Isomer of 8-chloro-1,3-dimethyl-2,6(3H,1H)-purinedione | LC-MS | ijpsonline.comnih.gov |
| N-chloro methyl derivative of 8-Chlorotheophylline | GC-MS | researchgate.netijpronline.com |
| Hydrated N-chloro methyl derivative of 8-Chlorotheophylline | GC-MS | researchgate.netijpronline.com |
Table 2: Chromatographic Data for Impurity Separation
| Compound/Impurity | Analytical Method | Retention Factor (Rf) | Retention Time (min) | Mobile Phase/Column | Reference |
| Impurity I (Theophylline) | TLC | 0.029 | - | - | nih.gov |
| Impurity II | TLC | 0.132 | - | - | nih.gov |
| Impurity III | TLC | 0.198 | - | - | nih.gov |
| 8-Chlorotheophylline | TLC | 0.852 | - | - | nih.gov |
| Impurity I | HPLC | - | 4.350 | C18 Hypersil ODS | researchgate.net |
| 8-Chlorotheophylline | HPLC | - | 5.542 | C18 Hypersil ODS | researchgate.net |
| Impurity II | HPLC | - | 13.442 | C18 Hypersil ODS | researchgate.net |
Table 3: Mass Spectral Data of an Identified Impurity
| Impurity | Mass Spectrometry Fragment Ions (m/z) |
| N-chloro methyl derivative of 8-Chlorotheophylline | 264 [M+], 214 [M-CH3-Cl]+, 165 [M-CO-2Cl]+, 157 [M-CO-CH2Cl- 2CH3]+ |
| Hydrated N-chloro methyl derivative of 8-Chlorotheophylline | 281 [M-H]+, 265 [M+H-H2O]+, 214 [M-CH3-Cl-H2O]+, 207 [M-H-2CO- H2O]+, 191 [M-2CO- Cl]+ |
| Data from GC-MS analysis as reported in scientific literature. researchgate.net |
Mechanistic Insights at the Molecular and Cellular Level Non Human, in Vitro Systems
Ligand-Receptor Binding Studies in Model Systems (e.g., Adenosine (B11128) Receptors)solubilityofthings.comchemimpex.com
8-Chlorotheophylline (B119741), a methylxanthine derivative, is recognized for its interaction with adenosine receptors. cymitquimica.comwikipedia.org As an antagonist, it blocks these receptors, preventing the endogenous ligand adenosine from binding and initiating a signal. drugbank.compharmacompass.comncats.io This antagonistic activity is a hallmark of many xanthines and is central to their physiological effects. queensu.cayoutube.com Studies in various in vitro systems have been conducted to characterize the specifics of this interaction, particularly its affinity for different adenosine receptor subtypes. chemimpex.comwikipedia.org
Computational methods such as molecular docking are employed to predict the binding orientation and affinity of ligands like 8-Chlorotheophylline to their receptor targets. These models provide insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex.
For xanthine (B1682287) derivatives, docking studies have been crucial in understanding the structure-activity relationships that determine their affinity and selectivity for different adenosine receptor subtypes (e.g., A1, A2A, A3). nih.govresearchgate.net For instance, studies on the related compound 8-(2-chlorophenyl)theophylline have shown that while it can bind to the orphan nuclear receptor TLX, it is inactive as an adenosine receptor antagonist, a distinction clarified through computational and experimental approaches. acs.orgnih.gov Such predictive models are valuable for guiding the synthesis of new derivatives with enhanced affinity or selectivity for a particular receptor subtype. researchgate.net The unique chemical structure of 8-Chlorotheophylline, featuring a chlorine atom at the 8-position, influences its electronic properties and how it fits into the binding pocket of adenosine receptors. solubilityofthings.comchemimpex.com
The binding affinity of 8-Chlorotheophylline to specific, isolated receptors is quantified using in vitro binding assays. A primary technique is the radioligand displacement assay. In this method, membranes from cells expressing a high concentration of a specific adenosine receptor subtype are incubated with a radioactive ligand (radioligand) that is known to bind to the receptor with high affinity.
The assay then measures the ability of a non-radioactive compound, such as 8-Chlorotheophylline, to compete with and displace the radioligand from the receptor. The concentration of 8-Chlorotheophylline required to inhibit 50% of the specific binding of the radioligand is determined as its IC₅₀ value. This value can then be used to calculate the binding affinity constant (Kᵢ). These assays have been used to evaluate the affinity of various xanthine analogs for A1 and A2A adenosine receptors. researchgate.net
Table 1: Common Radioligands for Adenosine Receptor Binding Assays
| Receptor Subtype | Radioligand Example | Application |
|---|---|---|
| A1 Receptor | [³H]DPCPX | Used to determine the binding affinity of antagonists at the A1 receptor subtype. researchgate.net |
| A2A Receptor | [³H]ZM241385 | A selective antagonist radioligand used to characterize binding at A2A receptors. researchgate.netbiointerfaceresearch.com |
| A3 Receptor | ¹²⁵I-ABA | An agonist radioligand used for characterizing binding to A3 receptors. google.com |
This table is for illustrative purposes and lists examples of tools used in the field to study compounds like 8-Chlorotheophylline.
Enzyme Modulation and Inhibition Studies (e.g., Phosphodiesterase Inhibition)
The mechanism of action for many xanthines, including 8-Chlorotheophylline, is also attributed to the inhibition of phosphodiesterase (PDE) enzymes. cymitquimica.com These enzymes are responsible for the degradation of intracellular second messengers, most notably cyclic adenosine monophosphate (cAMP). By inhibiting PDE activity, 8-Chlorotheophylline prevents the breakdown of cAMP, leading to its accumulation within the cell. cymitquimica.com
This elevation in cAMP levels subsequently activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA). While 8-Chlorotheophylline is primarily known as a component of dimenhydrinate (B1670652), its action as a phosphodiesterase inhibitor is a key aspect of its biochemical profile, similar to its parent compound, theophylline (B1681296). caymanchem.com It is important to note that the inhibitory potency can vary among different xanthine derivatives. For example, 8-phenyltheophylline (B1204217) acts as a potent adenosine receptor antagonist but has virtually no inhibitory effect on phosphodiesterase, highlighting the structural nuances that determine the specific biological activity of each compound. wikipedia.org
Cell-Based Assays for Signaling Pathway Modulation (In Vitro, Non-Mammalian Models)solubilityofthings.comnih.gov
The effects of 8-Chlorotheophylline on cellular functions are investigated using various cell-based assays. These in vitro models allow for the study of how receptor antagonism and enzyme inhibition translate into changes in cell signaling and behavior.
The modulation of the cAMP pathway is a direct consequence of 8-Chlorotheophylline's inhibitory effect on phosphodiesterases. cymitquimica.com Studies on non-mammalian systems have provided clear evidence of how cAMP analogs can influence cellular physiology. In a notable study using the toad urinary bladder, the compound 8-p-chlorophenylthio-cyclic AMP, a potent analog, was shown to mimic the stimulatory effects of the antidiuretic hormone on water permeability and sodium transport. nih.gov This demonstrates that the compound can directly activate cAMP-mediated signaling pathways to produce a physiological response. nih.gov Such experiments underscore the central role of the cAMP pathway in the mechanism of action of related compounds and suggest that 8-Chlorotheophylline functions by modulating this critical signaling cascade. nih.gov
Beyond the cAMP pathway, 8-Chlorotheophylline can influence other cellular signaling networks. Research using C2C12 myoblast cells, a mouse muscle precursor cell line, has shown that 8-Chlorotheophylline can promote cell proliferation. nih.gov This effect was linked to the phosphorylation and activation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor in the cellular antioxidant response. nih.govdntb.gov.ua This finding suggests that 8-Chlorotheophylline can modulate signaling pathways related to cellular stress and growth. nih.gov Additionally, separate in vitro research on lymphocytes indicated that a salt of 8-Chlorotheophylline could enhance the transformation of B-lymphocytes, further pointing to its ability to modulate cellular processes. ncats.io
Table 2: Summary of In Vitro Mechanistic Findings
| Mechanism Category | Key Finding | Model System | Reference(s) |
|---|---|---|---|
| Receptor Binding | Antagonism of adenosine receptors. | Isolated cell membranes | drugbank.com, pharmacompass.com |
| Enzyme Inhibition | Inhibition of phosphodiesterase (PDE) enzymes. | Biochemical assays | cymitquimica.com, caymanchem.com |
| Pathway Modulation | Increased intracellular levels of cyclic AMP (cAMP). | Toad Urinary Bladder | cymitquimica.com, nih.gov |
| Pathway Modulation | Promotion of cell proliferation via phosphorylation of Nrf2. | C2C12 Mouse Myoblasts | nih.gov, dntb.gov.ua |
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
The pharmacological activity of 8-chlorotheophylline(1-), a member of the xanthine family, is intrinsically linked to its molecular structure. Researchers have extensively investigated the structure-activity relationships (SAR) of 8-substituted xanthine derivatives to understand how modifications to the xanthine core influence their interaction with biological targets, primarily adenosine receptors. These in vitro studies, conducted on non-human cell systems, have provided critical insights into the molecular determinants of affinity and selectivity.
The core structure of theophylline, a 1,3-dimethylxanthine, serves as the foundational scaffold. The introduction of a substituent at the 8-position of the xanthine ring system has been a major focus of SAR studies, as this position is a key determinant of potency and selectivity for adenosine receptor subtypes. nih.govsemanticscholar.org The chlorine atom in 8-chlorotheophylline is one of many substituents that have been explored to modulate the pharmacological profile of theophylline.
Early research established that substitution at the 8-position of the xanthine nucleus generally enhances affinity for adenosine receptors compared to the unsubstituted theophylline. nih.gov The nature of the substituent at this position—be it an alkyl, cycloalkyl, aryl, or other functional group—plays a pivotal role in defining the compound's interaction with the receptor binding pocket.
Studies have systematically evaluated the effect of various substituents at the 8-position on the binding affinity for A1 and A2A adenosine receptors. Generally, bulky and lipophilic groups at the 8-position are well-tolerated and often lead to a significant increase in affinity.
Aryl Substituents: The introduction of an aryl group at the 8-position has been shown to increase affinity for A1 adenosine receptors by at least an order of magnitude compared to theophylline. nih.gov The substitution pattern on this 8-phenyl group further refines the affinity and selectivity. For instance, certain substitutions can favor A2A receptor binding over A1. One study found that an isovanilloid derivative, 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]xanthine, displayed high affinity and selectivity for A2A receptors (Ki = 100 nM) over A1 receptors (Ki > 100 µM), highlighting that the A2A receptor can accommodate bulkier substituents. researchgate.net
Cycloalkyl Substituents: 8-cycloalkylxanthines have been identified as potent and often highly selective antagonists for the A1 adenosine receptor. nih.govnih.gov Among these, 8-cyclopentyl and 8-cyclohexyl derivatives of 1,3-dialkylxanthines are particularly noteworthy for their high A1 selectivity. nih.gov However, the introduction of unsaturation within the cycloalkyl ring, such as an olefinic bond, has been observed to markedly decrease potency at A1 receptors while having a lesser effect on A2A receptor affinity. nih.gov
The following table summarizes the binding affinities (Ki) of various 8-substituted theophylline analogs for rat A1 and A2A adenosine receptors, illustrating the impact of the 8-position substituent on receptor interaction.
| Compound | 8-Substituent | A1 Receptor Ki (nM) (rat) | A2A Receptor Ki (nM) (rat) | Reference |
|---|---|---|---|---|
| Theophylline | -H | 10,000 | 25,000 | nih.gov |
| 8-Phenyltheophylline | Phenyl | 100 | 800 | nih.gov |
| 8-Cyclopentyltheophylline | Cyclopentyl | 24 | >10,000 | nih.gov |
| 8-Cyclohexyltheophylline | Cyclohexyl | 40 | >10,000 | nih.gov |
| XAC (8-[4-[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine) | -p-C6H4OCH2CONH(CH2)2NH2 | 1.2 | - | nih.gov |
N1 and N3 Positions: The alkyl groups at the N1 and N3 positions influence both affinity and selectivity. For instance, increasing the size of the alkyl groups from methyl (as in theophylline) to propyl can enhance affinity. nih.gov
N7 Position: Substitution at the N7 position generally leads to a decrease in both adenosine receptor antagonism and bronchodilator potency. semanticscholar.org
The interplay between substituents at different positions is crucial for the final pharmacological profile of the compound. A holistic understanding of these relationships is essential for the rational design of novel xanthine-based therapeutic agents with desired potency and selectivity.
Future Research Directions and Emerging Applications in Chemical Science
Development of Next-Generation Synthetic Methodologies
The synthesis of 8-chlorotheophylline (B119741) has traditionally involved the chlorination of theophylline (B1681296). However, future research is geared towards developing more efficient, safer, and environmentally benign synthetic routes.
One promising approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in an aqueous phase, which circumvents the use of toxic organic solvents and harsh reagents like chlorine gas. google.com This method has demonstrated high yields (88-90%) and purity (above 99%). google.com Further research could focus on optimizing reaction conditions, such as temperature and reaction time, and exploring alternative, even greener, chlorinating agents. google.com
Another avenue of investigation lies in improving existing processes. For instance, an improved process involving a purification step after steaming nitrobenzene (B124822) has been shown to shorten the production cycle, improve the operating environment, and increase the product yield from 62% to 65%. google.com Future work could aim to further refine this purification process, potentially through advanced crystallization techniques or membrane filtration, to enhance yield and purity even more.
The development of continuous flow synthesis methodologies for 8-chlorotheophylline presents another exciting frontier. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening of reaction conditions. Research in this area would focus on designing and optimizing a flow reactor setup for the chlorination of theophylline, potentially integrating in-line purification and analysis for real-time process control.
Exploration of Novel Derivatization Chemistry for Functional Materials
The chemical structure of 8-chlorotheophylline, with its reactive chlorine atom and purine (B94841) ring system, provides a versatile platform for derivatization. Future research will undoubtedly focus on creating novel derivatives with tailored properties for various functional materials.
The nitrogen atoms in the purine ring and the exocyclic oxygen atoms are potential sites for coordination with metal ions, leading to the formation of metal complexes. academie-sciences.fr The synthesis and characterization of new 8-chlorotheophylline-metal complexes with diverse transition metals could yield materials with interesting magnetic, electronic, or catalytic properties. For example, the synthesis of Cr(III), Mn(II), Co(II), and Ni(II) complexes has already been reported, demonstrating the feasibility of this approach. academie-sciences.fr
Furthermore, the chlorine atom at the 8-position can be substituted with various functional groups through nucleophilic substitution reactions. This opens up possibilities for introducing functionalities that can impart specific properties, such as fluorescence for sensing applications or polymerizable groups for incorporation into larger macromolecular structures. Research into the scope and limitations of these substitution reactions will be crucial for unlocking the full potential of 8-chlorotheophylline as a building block for functional materials.
Advanced Materials Science Applications (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
The ability of 8-chlorotheophylline to act as a ligand for metal ions makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). academie-sciences.fr MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. Future research could explore the synthesis of novel MOFs using 8-chlorotheophylline as the organic linker. The focus would be on controlling the dimensionality and porosity of the resulting frameworks by varying the metal ions and reaction conditions. The inherent properties of the 8-chlorotheophylline ligand, such as its polarity and potential for hydrogen bonding, could lead to MOFs with unique guest-host interactions.
While the direct application of 8-chlorotheophylline in Covalent Organic Frameworks (COFs) is less straightforward due to the nature of the bonding in COFs (covalent bonds), its derivatives could be designed to be suitable building blocks. For instance, derivatization of 8-chlorotheophylline to include multiple reactive sites for covalent bond formation, such as boronic acids or amines, could enable its incorporation into COF structures. Research in this direction would involve the design and synthesis of these tailored derivatives and the subsequent exploration of their polymerization into porous, crystalline COFs. The resulting materials could exhibit interesting properties for applications in areas like electronics and energy storage.
Applications in Chemo-sensing and Analytical Technologies
The structural features of 8-chlorotheophylline and its derivatives make them attractive candidates for the development of chemosensors and novel analytical methods.
The purine core of 8-chlorotheophylline can engage in π-stacking interactions with other aromatic molecules. This property has been exploited in the development of a sensor array for the differentiation of pharmacologically important purine derivatives. researchgate.net The array utilizes polysulfonated fluorescent dyes that are quenched upon complexation with purines. researchgate.net Future research could focus on developing more selective and sensitive sensor arrays based on this principle, potentially incorporating 8-chlorotheophylline derivatives with enhanced binding affinities or specific recognition motifs.
Furthermore, the electrochemical properties of 8-chlorotheophylline can be harnessed for analytical purposes. Its electroanalytical behavior has been investigated using techniques like cyclic voltammetry and differential pulse polarography, providing a basis for its determination in pharmaceutical preparations. ijpsonline.com Future work could explore the development of more advanced electrochemical sensors, such as those based on modified electrodes, for the rapid and sensitive detection of 8-chlorotheophylline in various matrices. Additionally, new methods for the simultaneous determination of 8-chlorotheophylline and other compounds are being developed using techniques like capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C4D), offering fast and environmentally friendly analysis. researchgate.net
Further Development of Theoretical Chemistry for Predictive Modeling
Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the properties and reactivity of molecules. For 8-chlorotheophylline, further development in this area can provide valuable insights to guide experimental research.
Density Functional Theory (DFT) calculations have been used to study the polymorphic forms of 8-halotheophyllines, revealing that the nitrogen at the N(9) position is a weaker base in these compounds, which disfavors certain types of hydrogen bonding interactions. researchgate.net Future theoretical studies could expand on this by exploring the full potential energy surface of 8-chlorotheophylline and its derivatives, predicting stable conformers, and calculating various spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in their experimental characterization.
Predictive modeling can also be applied to understand the interactions of 8-chlorotheophylline with biological targets and other molecules. drugbank.com Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of 8-chlorotheophylline derivatives with specific receptors or enzymes, guiding the design of new functional molecules. For instance, understanding its interaction with the adenosine (B11128) receptor at a molecular level can inform the design of derivatives with enhanced or altered physiological effects. drugbank.comnih.gov
Bio-inorganic and Bio-supramolecular Chemistry Applications
The intersection of 8-chlorotheophylline chemistry with bio-inorganic and bio-supramolecular chemistry offers exciting opportunities for creating novel functional systems.
In the realm of bio-inorganic chemistry, the ability of 8-chlorotheophylline to form complexes with metal ions is of significant interest. academie-sciences.fr The interaction of purine nucleobases with metal ions plays a crucial role in various biological processes. academie-sciences.fr Research into the synthesis and characterization of 8-chlorotheophylline-metal complexes could lead to the development of new metallodrugs with unique biological activities. academie-sciences.fr The study of their structural and physicochemical properties, as well as their in vitro pharmacological activities, will be a key focus of future research. academie-sciences.fr
In bio-supramolecular chemistry, the non-covalent interactions of 8-chlorotheophylline, such as hydrogen bonding and π-stacking, can be exploited to construct self-assembling systems. For example, its ability to form complexes with other molecules, such as diphenhydramine (B27) in the drug dimenhydrinate (B1670652), highlights its potential for forming well-defined supramolecular structures. wikipedia.org Future research could explore the design of supramolecular assemblies based on 8-chlorotheophylline and its derivatives for applications in areas like drug delivery and molecular recognition. The formation of co-crystals with other active pharmaceutical ingredients is another promising area of investigation.
Green Chemistry Principles in 8-Chlorotheophylline Research
The principles of green chemistry are increasingly guiding research and development in the chemical sciences. acs.orgmdpi.com The application of these principles to the synthesis and application of 8-chlorotheophylline is a critical area for future research.
The development of greener analytical methods for the determination of 8-chlorotheophylline is an active area of research. researchgate.net This includes the use of environmentally friendly solvents like water and ethanol (B145695) in chromatographic techniques, which significantly reduces the environmental impact compared to conventional methods using hazardous organic solvents. researchgate.net Future work will likely focus on further minimizing solvent consumption, reducing waste generation, and improving the energy efficiency of analytical procedures. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the key structural identifiers and physicochemical properties of 8-chlorotheophylline(1-) critical for experimental reproducibility?
- Methodological Answer : Structural identifiers include the InChI Key (ZUFQNAYFXVOHDS-UHFFFAOYSA-N) and SMILES code (ClC1=C2C(=O)N(C)C(=O)N2C=N1), which are essential for computational modeling and database referencing. Physicochemical properties such as solubility (slightly soluble in water), molecular weight (214.61 g/mol), and stability under standard conditions should be verified via techniques like nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) to ensure batch consistency .
Q. What standard analytical methods are recommended for quantifying 8-chlorotheophylline(1-) in pure form?
- Methodological Answer : Two validated methods include:
- Potentiometric titration : React 8-chlorotheophylline with silver ions in sodium carbonate medium, followed by direct titration with silver nitrate. This achieves ~99% accuracy and reproducibility .
- Reverse-phase HPLC : Use a C18 column with a gradient elution program (e.g., 0.1% phosphoric acid and acetonitrile). Monitor at 254 nm, ensuring resolution (R ≥ 4.5) from common impurities like diphenhydramine .
Advanced Research Questions
Q. How can researchers resolve contradictory results in stability studies of 8-chlorotheophylline(1-)-containing formulations under varying pH and temperature?
- Methodological Answer : Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidation, and thermal stress. Use orthogonal methods (e.g., HPLC-MS and UV-spectroscopy) to identify degradation products. For example, under alkaline conditions, 8-chlorotheophylline may degrade into theophylline derivatives, necessitating stability-indicating assays with mass spectrometry confirmation .
Q. What strategies optimize multi-component electrochemical analysis of 8-chlorotheophylline(1-) in the presence of caffeine and diphenhydramine?
- Methodological Answer : Employ batch-injection analysis with multiple-pulse amperometry (BIA-MPA) on a boron-doped diamond electrode. Optimize pulse potentials (e.g., +1.4 V for 8-chlorotheophylline, +1.6 V for caffeine) to resolve overlapping signals. Validate using standard addition methods to address matrix effects in pharmaceutical preparations .
Q. How do impurities in 8-chlorotheophylline(1-) synthesis impact pharmacological activity, and what analytical approaches ensure impurity profiling?
- Methodological Answer : Common impurities include 1,3-dimethyluric acid (from incomplete chlorination) and residual theophylline. Use LC-MS with electrospray ionization (ESI) in positive ion mode for identification. Quantify impurities via HPLC with diode-array detection, adhering to ICH Q3A/B thresholds (e.g., ≤0.15% for individual impurities) .
Q. What experimental designs validate a stability-indicating method for 8-chlorotheophylline(1-) under ICH guidelines?
- Methodological Answer : Perform robustness testing by varying column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% acetonitrile). Assess specificity by spiking samples with degradation products and verifying baseline separation. Linearity (r² ≥ 0.999) should be confirmed across 50–150% of the target concentration .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility data for 8-chlorotheophylline(1-)?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C ± 0.5°C). Compare results with literature values while accounting for polymorphic forms (verified via X-ray diffraction). Publish raw data, including solvent purity and equilibration time, to enhance reproducibility .
Q. What statistical tools are recommended for analyzing variability in electrochemical quantification of 8-chlorotheophylline(1-)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
